molecular formula C27H26N4O6 B2449532 N-(3-methoxypropyl)-4-((1-(4-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide CAS No. 899920-71-9

N-(3-methoxypropyl)-4-((1-(4-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide

Cat. No.: B2449532
CAS No.: 899920-71-9
M. Wt: 502.527
InChI Key: IIHHIDRDZFTESK-UHFFFAOYSA-N
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Description

N-(3-methoxypropyl)-4-((1-(4-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide is a useful research compound. Its molecular formula is C27H26N4O6 and its molecular weight is 502.527. The purity is usually 95%.
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Scientific Research Applications

1. Sigma-2 Receptor Probing

The compound, similar in structure to N-(3-methoxypropyl)-4-((1-(4-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide, was investigated as a sigma-2 receptor probe. The study highlighted its potential for in vitro studies of sigma-2 receptors, contributing significantly to our understanding of this receptor class (Xu et al., 2005).

2. Gastrokinetic Activity

Another research focused on benzamide derivatives, including compounds structurally similar to the one , for their gastrokinetic activity. This study provided insights into the effectiveness of these compounds in enhancing gastric emptying (Kato et al., 1992).

3. Anticonvulsant Activity

Research involving N-substituted dihydroquinazoline carboxamides, closely related to the compound , demonstrated potent anticonvulsant activities. These findings are crucial for developing new treatments for epilepsy and related disorders (Deepakumari et al., 2016).

4. Anticancer Potential

A study on 2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-aryl/alkyl benzamides, which are structurally related to the compound , demonstrated their potential as anticancer agents. This study highlights the importance of these compounds in cancer research and therapy (Soda et al., 2022).

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-(3-methoxypropyl)-4-((1-(4-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide involves the reaction of 4-((1-(4-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzoic acid with 3-methoxypropylamine in the presence of a coupling agent to form the desired product.", "Starting Materials": [ "4-((1-(4-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzoic acid", "3-methoxypropylamine", "Coupling agent" ], "Reaction": [ "Step 1: Dissolve 4-((1-(4-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzoic acid and coupling agent in a suitable solvent such as DMF or DMSO.", "Step 2: Add 3-methoxypropylamine to the reaction mixture and stir at room temperature for several hours.", "Step 3: Purify the crude product by column chromatography or recrystallization to obtain N-(3-methoxypropyl)-4-((1-(4-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide." ] }

CAS No.

899920-71-9

Molecular Formula

C27H26N4O6

Molecular Weight

502.527

IUPAC Name

N-(3-methoxypropyl)-4-[[1-[(4-nitrophenyl)methyl]-2,4-dioxoquinazolin-3-yl]methyl]benzamide

InChI

InChI=1S/C27H26N4O6/c1-37-16-4-15-28-25(32)21-11-7-19(8-12-21)18-30-26(33)23-5-2-3-6-24(23)29(27(30)34)17-20-9-13-22(14-10-20)31(35)36/h2-3,5-14H,4,15-18H2,1H3,(H,28,32)

InChI Key

IIHHIDRDZFTESK-UHFFFAOYSA-N

SMILES

COCCCNC(=O)C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N(C2=O)CC4=CC=C(C=C4)[N+](=O)[O-]

solubility

not available

Origin of Product

United States

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